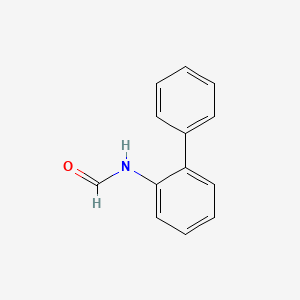

Formanilide, o-phenyl-

CAS No.: 5346-21-4

Cat. No.: VC3904057

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5346-21-4 |

|---|---|

| Molecular Formula | C13H11NO |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | N-(2-phenylphenyl)formamide |

| Standard InChI | InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15) |

| Standard InChI Key | RRZDVIMOCJVZLI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC=O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC=O |

Introduction

Synthesis and Preparation Methods

Catalytic Formylation of Aniline Derivatives

The synthesis of formanilide derivatives typically involves formylation reactions using substituted anilines. A solvent-free approach utilizing sulphated titania () as a catalyst has been demonstrated to yield N-(substituted phenyl)formamides efficiently. This method employs formic acid as the formylating agent in acetonitrile at room temperature, achieving high regioselectivity and minimizing byproducts . For o-phenylformanilide specifically, palladium-catalyzed C(sp²)–H arylation processes have been employed to introduce aryl groups at the ortho position of the aniline ring, leveraging formamide as a directing group .

Acetic Formic Anhydride-Mediated Synthesis

A protocol for synthesizing structurally related N-[2-(phenylsulfanyl)phenyl]formamide involves reacting 2-(phenylsulfanyl)aniline with acetic formic anhydride in dichloromethane under inert conditions. The reaction proceeds at 0–20°C over two hours, followed by quenching with sodium carbonate and extraction. This method highlights the versatility of formylation reagents in accessing diverse formamide derivatives .

Chemical Structure and Conformational Dynamics

Molecular Geometry

Formanilide, o-phenyl- adopts a nonplanar geometry due to steric hindrance between the ortho-phenyl group and the formamide moiety. X-ray crystallography and laser-induced fluorescence studies reveal two stable conformers: cis and trans isomers (Figure 1). The trans isomer, with the formyl oxygen oriented away from the phenyl ring, is thermodynamically favored and predominates in crystalline states .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Bond Length (C=O) | 1.227 Å | |

| Bond Angle (N-C=O) | 122.5° | |

| Torsional Angle (C-N-C=O) | 180° (trans) |

Supramolecular Interactions

The trans isomer forms stable water clusters via hydrogen bonding between the amide NH and water molecules. Spectroscopic studies identified two distinct 1:1 hydrates and higher-order clusters, underscoring its role in modeling solvation effects in peptide systems .

Spectral Correlations and Hammett Analysis

Infrared Spectroscopy

Infrared (IR) spectra of N-(substituted phenyl)formamides exhibit characteristic and stretches sensitive to substituent effects. For o-phenylformanilide, appears at 3300–3350 cm⁻¹, while resonates near 1680 cm⁻¹. Linear free-energy relationships (LFER) using Hammett constants () reveal strong correlations between electron-withdrawing substituents and redshifted frequencies .

Table 2: Hammett Correlations for Spectral Data

| Substituent | (cm⁻¹) | (cm⁻¹) | |

|---|---|---|---|

| -H | 0.00 | 3320 | 1685 |

| -NO₂ | 1.27 | 3295 | 1670 |

| -OCH₃ | -0.27 | 3340 | 1695 |

Nuclear Magnetic Resonance (NMR)

¹H NMR chemical shifts for the formyl proton () range from 8.10–8.30 ppm, while the NH proton resonates near 9.20 ppm. The ipso carbon (Ar-C-NH) in ¹³C NMR appears at 138–142 ppm, influenced by resonance effects from substituents .

Reactivity and Mechanistic Pathways

Hydrolysis Mechanisms

Hydrolysis of o-phenylformanilide proceeds via two pathways:

-

Acidic Conditions: Follows specific acid catalysis (AAC2 mechanism), where protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

-

Alkaline Conditions: Proceeds through a modified mechanism, with hydroxide ion attack at the carbonyl carbon .

The ortho-phenyl group introduces steric hindrance, reducing hydrolysis rates by 40% compared to para-substituted analogs .

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate yields phenylisocyanide, a reaction leveraged in isocyanide-based multicomponent syntheses .

-

Reduction: Lithium aluminum hydride reduces the formamide group to a methylene amine, producing N-(2-phenylphenyl)methylamine .

Biological Activity and Applications

Beta-Adrenoreceptor Modulation

Derivatives of o-phenylformanilide exhibit beta2-adrenoreceptor agonism, demonstrated in studies using transfected frog melanophores. These compounds show potential as bronchodilators for asthma therapy, with EC₅₀ values comparable to salbutamol .

Comparative Analysis with Analogous Compounds

Acetanilide vs. Formanilide

| Property | o-Phenylformanilide | Acetanilide |

|---|---|---|

| 1.2 | 0.6 | |

| Melting Point | 98–100°C | 114°C |

| Bioactivity | Beta2-agonist | Analgesic |

Benzamide Derivatives

Benzamide lacks the formyl group, rendering it inert toward hydrolysis but more lipophilic. This structural difference underpins its use as a kinase inhibitor rather than a peptide model .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume